

Unveiling the Molecular Targets of R-30-Hydroxygambogic Acid: A Technical Guide

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Compound of Interest

Compound Name: *R-30-Hydroxygambogic acid*

Cat. No.: *B12391552*

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Introduction

R-30-Hydroxygambogic acid (GA-OH), a derivative of the natural compound gambogic acid, has emerged as a promising small molecule inhibitor with significant therapeutic potential, particularly in the context of human papillomavirus (HPV)-associated malignancies.^{[1][2][3]} This technical guide provides an in-depth overview of the molecular targets of **R-30-Hydroxygambogic acid**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Core Molecular Target: HPV E6 Oncoprotein

The primary and most well-characterized molecular target of **R-30-Hydroxygambogic acid** is the E6 oncoprotein of high-risk HPV types.^{[1][4][5]} The E6 oncoprotein is critical for viral-induced cellular transformation and tumor progression, primarily through its interaction with and subsequent degradation of key tumor suppressor proteins.^{[1][6]}

Mechanism of Action

R-30-Hydroxygambogic acid functions by directly binding to the E6 oncoprotein, thereby inhibiting its protein-protein interactions with cellular targets.^{[1][4]} This inhibitory action disrupts the E6-mediated degradation of the tumor suppressor p53 and the pro-apoptotic protein

caspase 8.[1][4] The stabilization of p53 leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[4] The maintenance of caspase 8 levels restores the extrinsic apoptotic pathway, sensitizing cancer cells to apoptosis.[1][4]

Quantitative Data

While **R-30-Hydroxygambogic acid** has been identified as a more potent inhibitor of E6 than its parent compound, gambogic acid, specific binding affinity (Kd) or IC50 values for the direct interaction between **R-30-Hydroxygambogic acid** and the E6 oncoprotein are not extensively detailed in the public literature.[6] However, the inhibitory activity of the parent compound, gambogic acid, provides a valuable reference point.

Compound	Target Interaction	Assay	IC50 (μM)	Reference
Gambogic Acid	E6 - Caspase 8	AlphaScreen™	1.9	[6]
Gambogic Acid	E6 - E6AP	AlphaScreen™	1.7	[6]

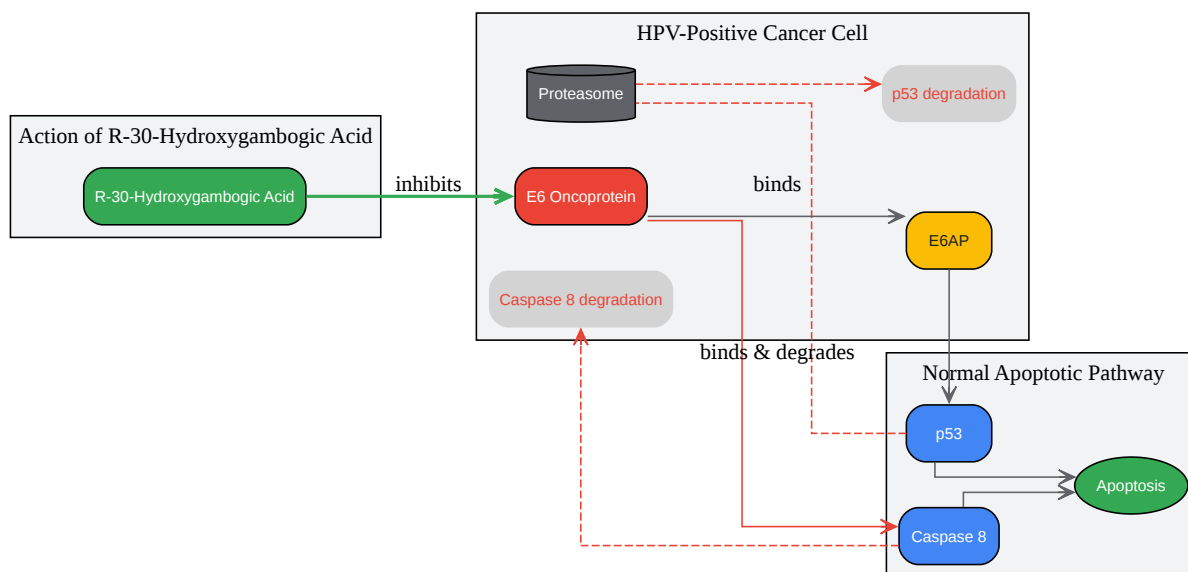
Note: **R-30-Hydroxygambogic acid** (analog #1 in the cited study) showed the highest potency of all analogs tested, including the parent compound, gambogic acid, in both in vitro and cell-based assays.[6]

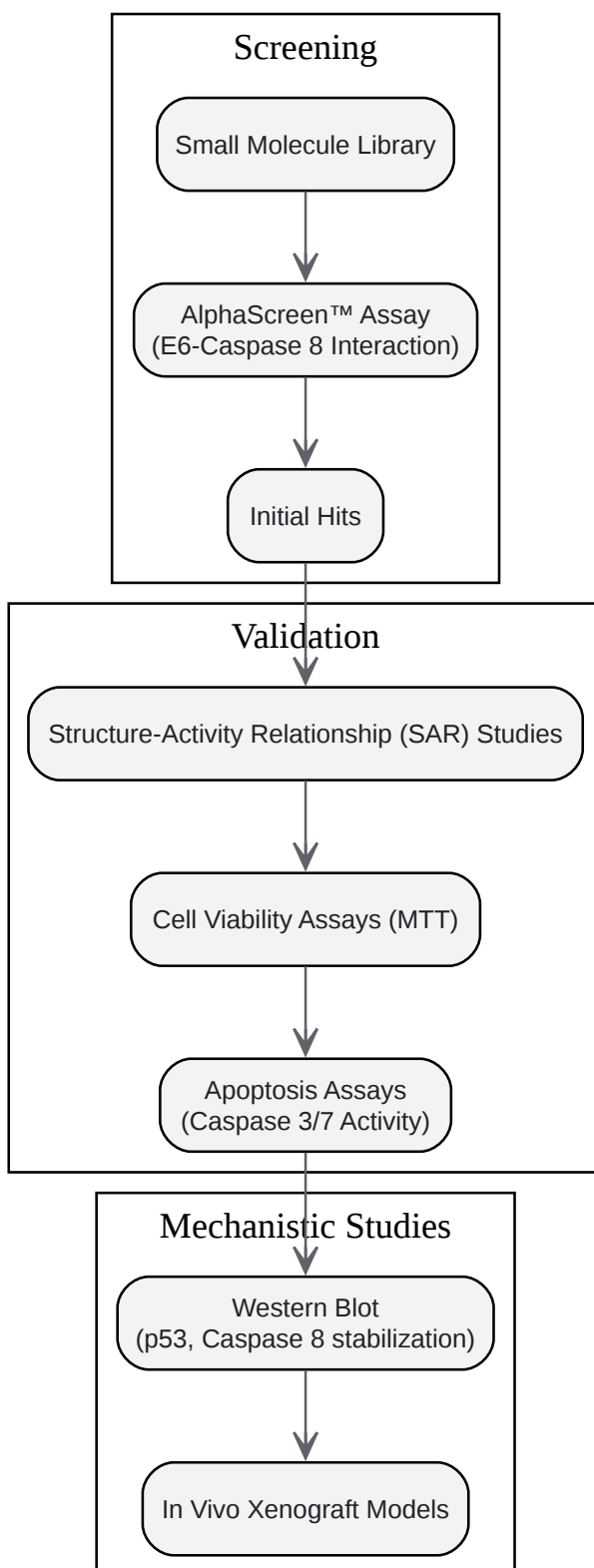
The efficacy of **R-30-Hydroxygambogic acid** has also been evaluated in various cancer cell lines.

Cell Line	Cancer Type	Assay	IC50 (μM)	Reference
HPV+ HNSCC (SCC47, SCC090, SCC104, SCC152)	Head and Neck Squamous Cell Carcinoma	MTT	Dose-dependent inhibition observed	[6]
HPV- HNSCC (SCC19, SCC29, SCC49, SCC84)	Head and Neck Squamous Cell Carcinoma	MTT	Dose-dependent inhibition observed	[6]

Signaling Pathways and Experimental Workflows

E6-Mediated Degradation of p53 and Caspase 8 and its Inhibition by R-30-Hydroxygambogic Acid





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